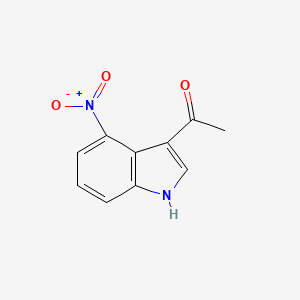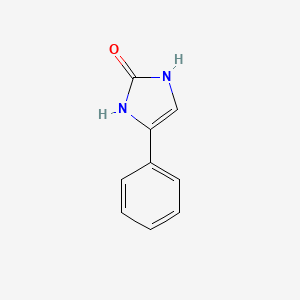
4-phenyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-phenyl-1,3-dihydro-2H-imidazol-2-one is a compound with the molecular formula C9H8N2O12. It has a molecular weight of 160.17 g/mol12. The compound is also known as 5-phenyl-1H-imidazol-2-ol2.
Synthesis Analysis
The synthesis of imidazole-containing compounds, including 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been reported in the literature3. The first synthesis of imidazole was made by glyoxal and ammonia3. There are also other synthetic routes for imidazole and their derived products3. For instance, some derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one have been synthesized using ionic liquid as a catalyst4.
Molecular Structure Analysis
The molecular structure of 4-phenyl-1,3-dihydro-2H-imidazol-2-one consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen1.
Chemical Reactions Analysis
The chemical reactions involving 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, imidazole-containing compounds are known to exhibit a broad range of chemical properties due to the presence of a positive charge on either of the two nitrogen atoms, showing two equivalent tautomeric forms3.Physical And Chemical Properties Analysis
4-phenyl-1,3-dihydro-2H-imidazol-2-one is a solid at room temperature2. It has a topological polar surface area of 41.1 Ų, a rotatable bond count of 1, and an exact mass of 160.063662883 g/mol1. It is highly soluble in water and other polar solvents3.Scientific Research Applications
Application 1: Antimicrobial Activity
- Summary of the Application: The compound “4-phenyl-1,3-dihydro-2H-imidazole-2-thion” is a derivative of “4-phenyl-1,3-dihydro-2H-imidazol-2-one”. It has been synthesized and evaluated for its antimicrobial activity .
- Methods of Application: The synthesis of this compound was realized in different conditions. In the presence of PTSA or sulfuric acid as catalyst, only diazole products were obtained. In basic medium such as DABCO or sodium hydroxide and ionic liquid, thiazoles were afforded. Both products, diazoles and thiazoles were collected when using methanol as catalyst and solvent .
- Results or Outcomes: The antibacterial activity of some synthesized compounds was investigated against Escherichia Coli (ATCC: 25922) and Serratia marcescens (ATCC: 13880) as gram negative bacteria, Bacillus sabtilis (ATCC: 6633) and Staphylococcus aureus (ATCC: 6338) as gram positive bacteria. Some of these products exhibit good activities to significant antibacterial activity .
Application 2: Antioxidant Potential
- Summary of the Application: Certain derivatives of “4-phenyl-1,3-dihydro-2H-imidazole-2-one” have been synthesized and evaluated for their antioxidant potential .
- Methods of Application: The synthesis of these compounds was realized under different conditions. The antioxidant potential of these compounds was evaluated using the DPPH assay .
Application 3: Anti-inflammatory Activity
- Summary of the Application: Certain derivatives of “4-phenyl-1,3-dihydro-2H-imidazole-2-one” have been synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The synthesis of these compounds was realized under different conditions. The anti-inflammatory potential of these compounds was evaluated using various in vitro and in vivo models .
- Results or Outcomes: These compounds showed significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs .
Application 4: Antitumor Activity
- Summary of the Application: Certain derivatives of “4-phenyl-1,3-dihydro-2H-imidazole-2-one” have been synthesized and evaluated for their antitumor activity .
- Methods of Application: The synthesis of these compounds was realized under different conditions. The antitumor potential of these compounds was evaluated using various cell lines .
- Results or Outcomes: These compounds showed significant antitumor activity, comparable to standard antitumor drugs .
Application 5: Catalyst for Carbonylative Cross-Coupling
- Summary of the Application: “4-phenyl-1,3-dihydro-2H-imidazole-2-one” has been used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
- Methods of Application: The compound was combined with palladium acetate to generate the catalyst. This catalyst was then used in the carbonylative cross-coupling reaction .
- Results or Outcomes: The reaction proceeded smoothly, providing the desired products .
Safety And Hazards
The safety and hazards of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and development of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, given the broad range of biological activities exhibited by imidazole derivatives3, there is potential for further exploration in the development of new drugs.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
4-phenyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLXFPLJNDBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453755 | |
| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
6794-69-0 | |
| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


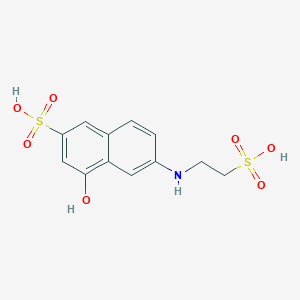
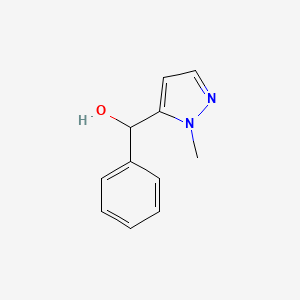

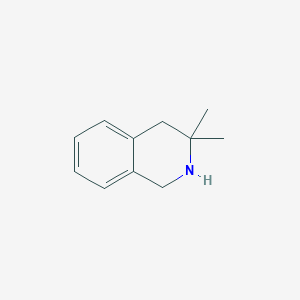
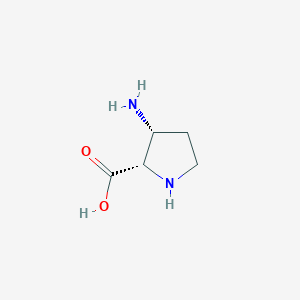
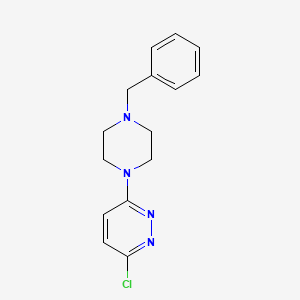

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)
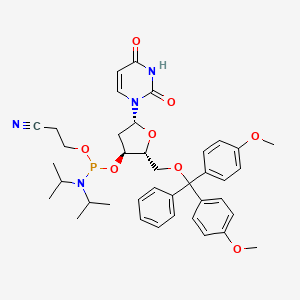
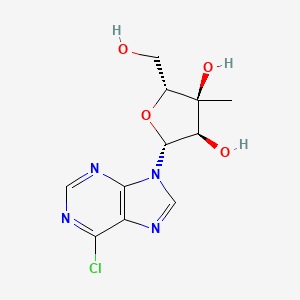
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)
